molecular formula C35H36N4O4 B162852 N-Methylprotoporphyrin CAS No. 79236-56-9

N-Methylprotoporphyrin

Cat. No. B162852
CAS RN: 79236-56-9
M. Wt: 576.7 g/mol
InChI Key: PWQMZDDLPYUOLU-UHFFFAOYSA-N
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Description

N-Methylprotoporphyrin IX (NmePPIX) is a derivative of protoporphyrin IX (PPIX) and the lattice of heme . Certain xenobiotics strongly induce NmePPIX production in the liver. The existence of endogenous NmePPIX in untreated animal liver has also been reported .


Synthesis Analysis

The detailed mechanisms of NmePPIX biosynthesis remain unclear, but cytochrome P450 enzymes are thought to be critical in xenobiotic-induced NmePPIX production . In one proposed scenario, GSF interacts with CYPs to produce a methyl radical from the methoxy group, which reacts with the heme moiety in CYPs to directly form NmePPIX .


Molecular Structure Analysis

N-Methylprotoporphyrin IX has the molecular formula C35H36N4O4 . It is a derivative of protoporphyrin IX and the lattice of heme .


Chemical Reactions Analysis

High levels of NmePPIX cause PPIX accumulation because NmePPIX is a potent inhibitor (Ki = 7 nM) of ferrochelatase, the last enzyme in the heme biosynthesis pathway that converts PPIX to heme .

Scientific Research Applications

Inhibition of Ferrochelatase

N-Methylprotoporphyrin IX has been identified as a potent inhibitor of the enzyme ferrochelatase. Studies demonstrate its effectiveness in inhibiting this enzyme in various contexts, such as in rat liver and in cultured chick embryo liver cells (Ortiz de Montellano et al., 1980). Another study revealed that N-Methylprotoporphyrin is a more potent inhibitor of human ferrochelatase compared to chicken ferrochelatase (Gamble et al., 2000).

Role in Porphyrin Accumulation

N-Methylprotoporphyrin IX accumulates in the liver upon the administration of certain porphyrogenic agents, contributing to porphyria, a group of disorders related to an abnormal accumulation of porphyrins or porphyrin precursors (Tephly et al., 1981). This substance has been shown to inhibit ferrochelatase activity, which contributes to the porphyria observed after certain treatments.

Effects on Photosynthetic Pigments

In Cyanidium caldarium, a type of algae, N-Methylprotoporphyrin IX has been shown to inhibit the synthesis of phycocyanobilin, a component of photosynthetic pigments. This indicates a potential role for this compound in regulating the synthesis of chlorophyll and other pigments essential for photosynthesis (Brown et al., 1982).

Biochemical Synthesis and Characterization

Chemical synthesis and characterization of N-Methylprotoporphyrin IX have been significant in understanding its biochemical properties and potential applications. Studies have detailed the synthesis of its different isomers and their subsequent analysis (Ortiz de Montellano et al., 1981), (Pandey et al., 1991).

Selectivity for G-Quadruplex DNA

N-Methyl mesoporphyrin IX, a derivative of N-Methylprotoporphyrin, has shown exceptional selectivity for G-quadruplexes relative to duplex DNA. This specificity can be significant in understanding and potentially manipulating DNA structures in various biological and chemical applications (Nicoludis et al., 2012).

Future Directions

Compared to the two well-characterized porphyrins, PPIX and heme, NmePPIX is understudied regarding the mechanism of formation, fate, and physiological functions . Future research on NmePPIX could focus on these areas .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQMZDDLPYUOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylprotoporphyrin

CAS RN

79236-56-9
Record name N-Methylprotoporphyrin IX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079236569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
Z Shi, GC Ferreira - Biochemical Journal, 2006 - portlandpress.com
Protoporhyrin IX ferrochelatase catalyses the terminal step of the haem-biosynthetic pathway by inserting ferrous iron into protoporphyrin IX. NMPP (N-methylprotoporphyrin), a transition…
Number of citations: 21 portlandpress.com
Y Frater, A Brady, EA Lock, F De Matteis - Archives of toxicology, 1993 - Springer
… AD Structure of ATMP (A), its propyl (B) or oxazole (C) analogues and of N-methylprotoporphyrin IX (D). Site of labelling in [4C-ATMP is shown thus: *. Note that four structural isomers of …
Number of citations: 22 link.springer.com
KL Kunze, PR Ortiz de Montellano - Journal of the American …, 1981 - ACS Publications
… This has involved (a) synthesis of the four Nmethylprotoporphyrin IX isomers from protoporphyrin IX with a known (butdifferent) distribution of deuteriumat the meso positions, (b) …
Number of citations: 47 pubs.acs.org
JT Gamble, HA Dailey, GS Marks - Drug metabolism and disposition, 2000 - ASPET
The potency of N-methylprotoporphyrin IX (N-methylPP) as a ferrochelatase (FC) inhibitor has been previously studied using crude chick embryo liver FC preparations. However, …
Number of citations: 17 dmd.aspetjournals.org
RMA Bellingham, AH Gibbs, F De Matteis… - Biochemical …, 1995 - portlandpress.com
… the minor adduct) has been identified as N-methylprotoporphyrin (N-MePP), which is a … spectra of the four regioisomers of N-methylprotoporphyrin. These comparisons indicated that the …
Number of citations: 11 portlandpress.com
HA Dailey, JE Fleming - Journal of Biological Chemistry, 1983 - Elsevier
… 29), it may be that N-methylprotoporphyrin is more toxic to this, … Recently, N-methylprotoporphyrin has been shown to inhibit … of ferrochelatase by N-methylprotoporphyrin and have found …
Number of citations: 200 www.sciencedirect.com
L Xu, Q Qi, J Zhu, X Ma - Chemical research in toxicology, 2022 - ACS Publications
N-Methyl protoporphyrin IX (NmePPIX) is a derivative of protoporphyrin IX (PPIX) and the lattice of heme. Certain xenobiotics strongly induce NmePPIX production in the liver. The …
Number of citations: 5 pubs.acs.org
TR Tephly, BL Coffman, G Ingall… - Archives of Biochemistry …, 1981 - Elsevier
… to the inhibitory porphyrin (Nmethylprotoporphyrin IX) in livers … demonstrate that it is also probably N-methylprotoporphyrin … number of comparisons between the Nmethylprotoporphyrin …
Number of citations: 66 www.sciencedirect.com
T SHIBA - The Journal of General and Applied Microbiology, 1992 - jstage.jst.go.jp
… The present paper compares the effects of ALA and N-methylprotoporphyrin dimethyl ester … Pigment standards and N methylprotoporphyrin dimethyl ester (NMPD). Mgprotoporphyrin …
Number of citations: 3 www.jstage.jst.go.jp
PR Ortiz de Montellano, HS Beilan… - Proceedings of the …, 1981 - National Acad Sciences
… We report here unambiguous spectroscopic identification of the DDC pigment as N-methylprotoporphyrin IX (dimethyl ester), confirmation of this structural assignment by chemical …
Number of citations: 119 www.pnas.org

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